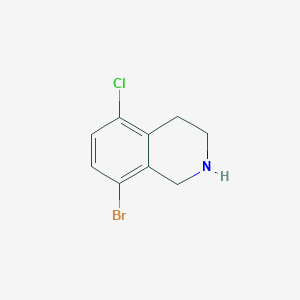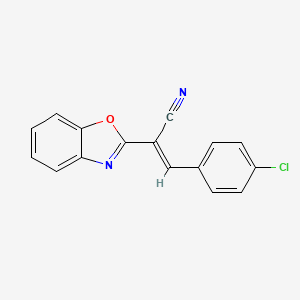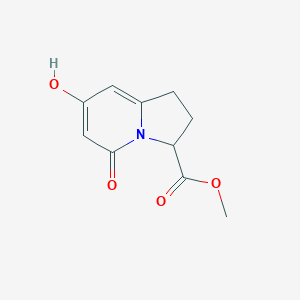![molecular formula C20H18F2N2O2S2 B2408934 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-20-3](/img/structure/B2408934.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone” is a derivative of benzoxazol-2(3H)-one . Benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines .
Synthesis Analysis
The synthesis of benzoxazol-2(3H)-one derivatives involves the reaction of substituted anilines with chloroacetyl chloride . The compound 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamide was synthesized by the fusion of 2-(2-aminophenyl) benzoxazole and substituted chloroacetanilides .Molecular Structure Analysis
The molecular structure of benzoxazol-2(3H)-one derivatives is characterized by the presence of a benzoxazolone pharmacophore . This pharmacophore is present in many compounds having a wide spectrum of biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazol-2(3H)-one derivatives include the reaction of substituted anilines with chloroacetyl chloride . This reaction is followed by the fusion of 2-(2-aminophenyl) benzoxazole and substituted chloroacetanilides .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazol-2(3H)-one derivatives are influenced by the presence of the benzoxazolone pharmacophore . This pharmacophore contributes to the wide spectrum of biological activities exhibited by these compounds .Scientific Research Applications
Anti-Cancer Properties
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone: and its derivatives have been investigated for their anti-cancer potential. In particular, they were evaluated for their cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines. Several compounds displayed excellent to moderate activity, with compounds 6b, 6l, 6n, and 6x identified as lead molecules . Notably, compound 6l showed potency against pancreatic adenocarcinoma, while 6x was effective against non-small cell lung carcinoma.
Anti-Mycobacterial Activity
Compound 6h demonstrated promising anti-mycobacterial activity, with an IC50 value comparable to that of ciprofloxacin. However, other compounds (6l–6x) were found to be ineffective against Mycobacterium tuberculosis .
Inhibition of Chromodomain Protein CDYL
A study identified benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. These compounds could have implications in epigenetic regulation and cancer therapy .
Antimicrobial Evaluation
Compound 2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamide derivatives were synthesized and evaluated for antimicrobial activity. Further research is needed to explore their efficacy against various pathogens .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit significant antibacterial and antifungal activities .
Mode of Action
It is synthesized from the reaction of 2-aminophenol in methanol and added carbon disulfide to obtain benzo[d]oxazole-2-thiol . This compound then reacts with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid .
Biochemical Pathways
Benzoxazole derivatives have been known to interfere with the biochemical pathways of various bacteria and fungi, leading to their antimicrobial activity .
Result of Action
The compound has shown considerable antibacterial and antifungal activity. Four synthesized derivatives of the compound were tested for their antimicrobial activity against S. aureus and Pseudomonas aeruginosa, and antifungal activities against Aspergillus niger and Candida albicans . The results were compared to those of the common medications Amphotericin B and Ciprofloxacin .
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S2/c21-13-5-6-15(22)14(11-13)18-7-8-24(9-10-27-18)19(25)12-28-20-23-16-3-1-2-4-17(16)26-20/h1-6,11,18H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUNPUZHYSPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)
![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)




![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)
![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)
